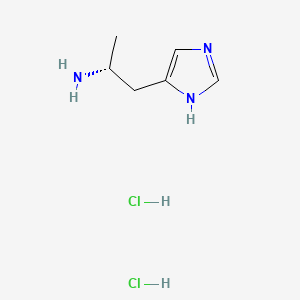

(R)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrochloride

Description

Properties

IUPAC Name |

(2R)-1-(1H-imidazol-5-yl)propan-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.2ClH/c1-5(7)2-6-3-8-4-9-6;;/h3-5H,2,7H2,1H3,(H,8,9);2*1H/t5-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZHCNQFUWDFPCW-ZJIMSODOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CN=CN1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CN=CN1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70873405 | |

| Record name | (R)-2-(3H-Imidazol-4-yl)-1-methylethanamine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70873405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75614-89-0 | |

| Record name | (R)-2-(3H-Imidazol-4-yl)-1-methylethanamine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70873405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)(-)-α-Methylhistamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Structural Analysis of (R)-1-(1H-Imidazol-4-yl)propan-2-amine Dihydrochloride

Introduction

(R)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrochloride is a chiral small molecule featuring a primary amine and an imidazole functional group. As a derivative of histamine, its biological significance necessitates a rigorous and unambiguous structural characterization, which is a cornerstone of modern drug development and chemical research. The molecular formula is C₆H₁₃Cl₂N₃, and its molecular weight is 198.09 g/mol .[1][2] The control over its chemical identity, stereochemical integrity, and solid-state form is paramount for ensuring safety, efficacy, and batch-to-batch consistency.

This guide provides an in-depth framework for the comprehensive structural analysis of this compound. It is designed for researchers, analytical scientists, and drug development professionals, moving beyond simple procedural lists to explain the causality behind methodological choices. The narrative integrates multiple analytical techniques into a self-validating system, ensuring scientific integrity and aligning with regulatory expectations for drug substance characterization.[3][4]

Part 1: Confirmation of Covalent Structure and Chemical Identity

The foundational step in any analysis is the unequivocal confirmation of the molecule's covalent structure—the precise arrangement and bonding of its atoms. This is achieved by employing a suite of complementary spectroscopic techniques.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Expertise & Causality: Mass spectrometry is the definitive tool for confirming molecular weight. For a pre-charged, polar molecule like an amine dihydrochloride, Electrospray Ionization (ESI) is the preferred technique due to its soft ionization mechanism, which minimizes fragmentation and preserves the molecular ion. We analyze the compound in a positive ion mode to detect the protonated free base ([M+H]⁺). High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition, providing a high degree of confidence in the chemical formula.

Further structural confirmation is achieved through tandem mass spectrometry (MS/MS). By inducing fragmentation of the parent ion, we can deduce the connectivity of the molecule. For imidazole-containing compounds, fragmentation often involves the loss of small molecules from side chains while the imidazole ring itself remains intact, providing a characteristic fragmentation signature.[5][6]

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of water and acetonitrile with 0.1% formic acid. The acid ensures the amine is protonated.

-

Chromatography (Optional but Recommended): Inject 5 µL onto a C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) to separate the analyte from potential non-volatile impurities. Use a simple gradient of water and acetonitrile (both with 0.1% formic acid).

-

Mass Spectrometry (ESI-MS):

-

Mode: Positive Ion Electrospray (ESI+).

-

Scan Range: m/z 50-500.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Data Acquisition: Acquire full scan data to identify the [M+H]⁺ ion and MS/MS data by selecting the parent ion for collision-induced dissociation (CID).

-

Data Presentation: Expected Mass Spectrometry Data

| Ion Species | Formula | Calculated m/z | Observed m/z (HRMS) |

|---|---|---|---|

| Free Base (M) | C₆H₁₁N₃ | 125.0953 | - |

| Protonated Parent Ion ([M+H]⁺) | C₆H₁₂N₃⁺ | 126.1031 | 126.103 ± 5 ppm |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomic Connectivity

Expertise & Causality: NMR spectroscopy provides the most detailed picture of the covalent structure in solution. ¹H NMR identifies the number and type of hydrogen atoms, while ¹³C NMR maps the carbon skeleton. 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish H-H and C-H connectivities, respectively, allowing for the complete assembly of the molecular puzzle. The chemical shifts, integration values, and coupling patterns are all critical pieces of evidence.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the substance in 0.7 mL of a deuterated solvent, typically Deuterium Oxide (D₂O) or Methanol-d₄, as the dihydrochloride salt is highly polar.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Acquisition:

-

¹H NMR: Acquire a standard proton spectrum. Suppress the residual water signal if using D₂O.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

2D NMR: Perform COSY and HSQC experiments to establish correlations.

-

Data Presentation: Predicted ¹H NMR Chemical Shifts

| Protons | Multiplicity | Approximate Chemical Shift (δ, ppm) |

|---|---|---|

| -CH₃ | Doublet | ~1.3 |

| -CH₂- | Multiplet | ~3.1 |

| -CH(N)- | Multiplet | ~3.8 |

| Imidazole C5-H | Singlet | ~7.6 |

| Imidazole C2-H | Singlet | ~8.9 |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Expertise & Causality: FTIR spectroscopy is a rapid and effective method for confirming the presence of key functional groups by detecting their characteristic vibrational frequencies. For this molecule, we expect to see distinct peaks corresponding to the N-H bonds of the primary amine and the imidazole ring, C-H bonds of the aliphatic chain, and the C=C and C=N bonds within the aromatic imidazole ring.[7][8][9]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

-

Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹, co-adding at least 16 scans to achieve a good signal-to-noise ratio.

-

Data Processing: Perform a background subtraction using the spectrum of the empty ATR crystal.

Data Presentation: Characteristic FTIR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Ammonium Salt) | Stretch | 3200-2800 (broad) |

| N-H (Imidazole) | Stretch | 3150-3000 |

| C-H (Aliphatic) | Stretch | 2980-2850 |

| C=N, C=C (Imidazole) | Stretch | 1650-1450 |

Part 2: Stereochemical Analysis: Defining the 3D Structure

For a chiral molecule, confirming the covalent structure is only half the battle. The absolute configuration and enantiomeric purity are critical quality attributes that directly impact biological activity.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Expertise & Causality: Chiral HPLC is the gold standard for determining enantiomeric purity (or enantiomeric excess, %ee).[10] The principle relies on a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the two enantiomers. This differential interaction leads to different retention times, allowing for their separation and quantification. For chiral amines, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or cyclodextrin-based CSPs are often highly effective.[11][12]

Experimental Protocol: Chiral HPLC Method

-

Column Selection: Screen several polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC).

-

Mobile Phase: A typical mobile phase would be a mixture of a nonpolar solvent (e.g., hexane or heptane) and an alcohol (e.g., ethanol or isopropanol), with a small amount of an amine modifier (e.g., diethylamine, 0.1%) to improve peak shape.

-

Isocratic Elution:

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25 °C.

-

Detection: UV at 210 nm (imidazole chromophore).

-

-

System Suitability: Inject a racemic (50:50) sample to confirm separation of the two enantiomers. The resolution between the (R)- and (S)-peaks should be >1.5.

-

Quantification: Inject the sample of (R)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrochloride. Calculate the %ee using the peak areas: %ee = [(Area_R - Area_S) / (Area_R + Area_S)] * 100.

X-Ray Crystallography for Absolute Configuration

Expertise & Causality: While chiral HPLC quantifies purity, single-crystal X-ray diffraction provides the definitive, unambiguous determination of the absolute configuration.[13][14] By diffracting X-rays off a suitable single crystal, a three-dimensional electron density map of the molecule is generated. When anomalous dispersion is used, the absolute structure can be determined, often expressed through the Flack parameter, which should be close to zero for the correct enantiomer. This technique also confirms the salt stoichiometry and reveals the intricate network of hydrogen bonds in the solid state.

Experimental Protocol: Single-Crystal X-Ray Diffraction

-

Crystal Growth: Grow single crystals suitable for diffraction (typically >0.1 mm in all dimensions). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Process the diffraction data to solve the crystal structure.

-

Absolute Configuration Determination: Refine the structural model against the data. The value of the Flack parameter will confirm the (R)-configuration. A value near 0 indicates the correct assignment, while a value near 1 would indicate the opposite enantiomer.

Part 3: Solid-State Characterization

The physical form of a drug substance can significantly impact its stability, solubility, and bioavailability. Characterizing the solid state is a critical regulatory requirement.[15]

X-Ray Powder Diffraction (PXRD) for Crystalline Fingerprinting

Expertise & Causality: PXRD is an essential tool for routine quality control of the solid form.[16][17] Each crystalline solid produces a unique diffraction pattern, or "fingerprint," based on the arrangement of molecules in its crystal lattice. This technique is used to confirm the identity of the crystalline form, assess its purity, and monitor for any unwanted polymorphic transformations during manufacturing or storage.

Experimental Protocol: PXRD Analysis

-

Sample Preparation: Gently pack a few milligrams of the powder into a sample holder.

-

Data Acquisition: Collect the diffraction pattern on a powder diffractometer, typically using Cu Kα radiation, over a 2θ range of approximately 2° to 40°.

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ angle, is compared to a reference pattern obtained from a well-characterized batch.

Data Presentation: Representative PXRD Data

| Position (°2θ) | Relative Intensity (%) |

|---|---|

| Peak 1 | 100 |

| Peak 2 | 85 |

| Peak 3 | 70 |

| ... | ... |

Part 4: An Integrated Approach to Quality Control

A robust analytical control strategy integrates these techniques to ensure the quality of the drug substance. The methods are validated according to ICH guidelines and compiled into a specification, which is a set of tests, procedures, and acceptance criteria that must be met for a batch to be released.[4]

Data Presentation: Example Drug Substance Specification

| Test | Analytical Procedure | Acceptance Criteria |

|---|---|---|

| Identification | ||

| A: FTIR | ATR-FTIR | The spectrum corresponds to that of the reference standard. |

| B: HPLC Retention Time | Reversed-Phase HPLC | The principal peak corresponds in retention time to the reference standard. |

| Assay | Reversed-Phase HPLC | 98.0% - 102.0% |

| Stereochemical Purity | Chiral HPLC | Enantiomeric Excess: ≥ 99.5% |

| Crystallinity | PXRD | The diffractogram corresponds to the established crystalline form. |

| Impurities | HPLC | Individual Impurity: ≤ 0.10%; Total Impurities: ≤ 0.5% |

References

-

Wenzel, T. J., & Wilcox, J. D. (2003). Chiral NMR discriminating of amines. Chirality, 15(S1), S134-S146. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11957567, (R)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrochloride. PubChem. Retrieved from [Link]

-

Al-Sanea, M. M., et al. (2023). Advancements in small molecule drug design: A structural perspective. Saudi Pharmaceutical Journal, 31(7), 101675. [Link]

-

Gao, Y., et al. (2023). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Molecules, 28(20), 7057. [Link]

-

He, Q., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Environment, 296, 119584. [Link]

-

Nishioka, R., & Harada, S. (2016). Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography. Chromatography, 37(2), 65-71. [Link]

-

Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 26(11), 3290. [Link]

-

Yadav, P., et al. (2023). Chiral Discrimination of Acyclic Secondary Amines by 19F NMR. Analytical Chemistry, 95(46), 16843-16847. [Link]

-

Hayashi, S., et al. (2010). NMR Determinations of the Absolute Configuration of α-Chiral Primary Amines. Organic Letters, 12(12), 2892-2895. [Link]

-

Patsnap (2024). How are chemical structures analyzed in drug discovery? Patsnap Synapse. Retrieved from [Link]

-

Al-Sanea, M. M., et al. (2023). Advancements in small molecule drug design: A structural perspective. eScholarship, University of California. [Link]

-

Al-Sanea, M. M., et al. (2021). IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c. ResearchGate. Retrieved from [Link]

-

Ye, S., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 191-200. [Link]

-

Vyskocilová, P., et al. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237-40. [Link]

-

Lu, H., et al. (2022). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences, 23(19), 11957. [Link]

-

Bowie, J. H., et al. (1967). The mass spectra of imidazole and 1-methylimidazole. ResearchGate. Retrieved from [Link]

-

ResearchGate (n.d.). FT-IR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d)... ResearchGate. Retrieved from [Link]

-

dos Santos, G. R., et al. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 26(16), 4991. [Link]

-

Phenomenex (n.d.). Chiral HPLC Separations. Phenomenex. Retrieved from [Link]

-

ResearchGate (n.d.). Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). ResearchGate. Retrieved from [Link]

-

American Chemical Society (2018). Powerful method probes small-molecule structures. ScienceDaily. Retrieved from [Link]

-

ResearchGate (n.d.). FT-IR spectrum of tetra substituted imidazole amine monomer. ResearchGate. Retrieved from [Link]

-

ResearchGate (n.d.). FTIR spectra of (a) 1-(3-aminopropyl)imidazole, (b) phenyl isocyanate, and (c) PUPI. ResearchGate. Retrieved from [Link]

-

ICH (2000). ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products Q6B. International Council for Harmonisation. Retrieved from [Link]

-

U.S. Food and Drug Administration (2008). Guidance for Industry Q3A Impurities in New Drug Substances. FDA. Retrieved from [Link]

-

U.S. Food and Drug Administration (2007). Guidance for Industry #169: Drug Substance. FDA. Retrieved from [Link]

-

Brock, M. J., & Hannum, M. J. (1954). Identification of Amines from X-Ray Powder Diffraction Diagrams of Their Hydrochloride Derivatives. Analytical Chemistry, 26(7), 1234-1234. [Link]

-

Dacko, P., & Brożek-Mucha, Z. (2006). Powder diffraction investigations of some organic hydrochlorides. Powder Diffraction, 21(4), 310-313. [Link]

-

European Medicines Agency (2000). ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. EMA. Retrieved from [Link]

-

ResearchGate (n.d.). X-ray structure. The x-ray single-crystal structure of amine salt 8. ResearchGate. Retrieved from [Link]

Sources

- 1. (R)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrochloride | C6H13Cl2N3 | CID 11957567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrochloride [cymitquimica.com]

- 3. database.ich.org [database.ich.org]

- 4. ema.europa.eu [ema.europa.eu]

- 5. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. jstage.jst.go.jp [jstage.jst.go.jp]

- 12. yakhak.org [yakhak.org]

- 13. Advancements in small molecule drug design: A structural perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 14. How are chemical structures analyzed in drug discovery? [synapse.patsnap.com]

- 15. fda.gov [fda.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Powder diffraction investigations of some organic hydrochlorides | Powder Diffraction | Cambridge Core [cambridge.org]

(R)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrochloride CAS number 75614-89-0

(R)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrochloride

CAS Number: 75614-89-0

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(R)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrochloride (CAS 75614-89-0), a chiral amine featuring a critical imidazole moiety, is a significant compound in medicinal chemistry and pharmacological research.[1][2][3] This document provides a comprehensive technical guide, detailing its physicochemical properties, synthesis, analytical characterization, and established biological significance. By integrating established scientific principles with practical insights, this guide aims to furnish researchers and drug development professionals with the essential knowledge for its effective use in designing and developing novel therapeutics. This paper emphasizes the rationale behind experimental choices, ensuring a thorough, causal understanding of the presented methodologies. All information is substantiated by authoritative references to uphold scientific integrity.

Introduction: The Significance of (R)-1-(1H-Imidazol-4-yl)propan-2-amine

The imidazole ring is a fundamental component of numerous vital biological molecules, including the amino acid histidine and the neurotransmitter histamine.[1] This heterocyclic structure imparts unique properties to molecules, such as the ability to act as a proton donor and acceptor, which is crucial for many enzymatic reactions and receptor interactions.[1][3] The presence of this ring in (R)-1-(1H-Imidazol-4-yl)propan-2-amine, combined with its specific stereochemistry, makes it a valuable tool in pharmacology.

This guide focuses on the dihydrochloride salt form of the compound, which is often preferred in research settings due to its enhanced stability and solubility. The compound is also known by synonyms such as R(-)-alpha-Methylhistamine dihydrochloride.[4][5]

Physicochemical Properties & Data

A comprehensive understanding of a compound's physical and chemical properties is foundational to all stages of drug development, from initial synthesis to formulation and clinical application.

| Property | Value | Source |

| CAS Number | 75614-89-0 | [5][6] |

| Molecular Formula | C6H13Cl2N3 | [4][5][7] |

| Molecular Weight | 198.09 g/mol | [5][7][8] |

| Appearance | White to off-white crystalline powder/solid | [7][8] |

| Purity | Typically ≥98% | [4][7][8] |

| Solubility | Soluble in water | [8] |

| Storage | 2-8°C, desiccated environment | [8] |

Synthesis and Purification: A Rationale-Driven Approach

The synthesis of enantiomerically pure molecules is a critical task in modern medicinal chemistry. The preparation of (R)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrochloride typically involves strategic N-alkylation of the imidazole ring followed by transformations to install the chiral amine.

General Synthetic Strategy

Various methods have been reported for the synthesis of imidazole-containing compounds.[9][10] A common approach for this specific target involves the N-alkylation of an imidazole precursor with a suitable electrophile, followed by steps to introduce the chiral aminopropane sidechain. The use of protecting groups is often necessary to prevent unwanted side reactions. The final step typically involves deprotection and formation of the hydrochloride salt to improve the compound's stability and handling characteristics.[9][10]

Caption: General retrosynthetic analysis.

Recommended Synthetic Protocol Outline

A robust synthesis should prioritize yield, purity, and stereochemical control.

Step 1: N-Alkylation of Imidazole

-

Reaction: Imidazole is reacted with a suitable chloro- or bromo-acetate ester (e.g., tert-butyl chloroacetate) under basic conditions.[9][10]

-

Rationale: This step introduces the acetic acid side chain onto the imidazole nitrogen. Using a tert-butyl ester can simplify the final deprotection step. Solvent-free conditions have been developed to provide a more environmentally friendly approach.[10]

Step 2: Sidechain Elaboration and Chiral Amine Formation

-

Reaction: The resulting imidazole-acetic acid derivative is then coupled with a chiral building block to introduce the aminopropane moiety with the correct (R)-stereochemistry. This can involve multiple transformations.

-

Rationale: The choice of the chiral precursor is critical for establishing the desired enantiomer.

Step 3: Deprotection and Dihydrochloride Salt Formation

-

Reaction: Any protecting groups (like the tert-butyl ester) are removed.

-

Rationale: Acidic conditions are often used for this step, which conveniently allows for the simultaneous formation of the dihydrochloride salt.

-

Procedure: Treatment with hydrochloric acid in a suitable solvent yields the final product.

Step 4: Purification

-

Method: The crude product is purified by recrystallization.

-

Rationale: This technique is highly effective for obtaining high-purity crystalline solids.

Caption: High-level conceptual synthetic workflow.

Analytical Characterization: A Self-Validating System

Rigorous analytical testing is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound.

Structural Confirmation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound.

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): A standard method to determine the purity of the compound, typically aiming for ≥98%.[8]

Enantiomeric Purity

-

Chiral HPLC: This technique is crucial to separate and quantify the (R) and (S) enantiomers, ensuring the desired stereoisomer has been produced.

Caption: Analytical validation workflow for the target compound.

Biological Context and Potential Applications

(R)-1-(1H-Imidazol-4-yl)propan-2-amine is recognized as a potent and selective agonist for the histamine H3 receptor.[11]

Histamine H3 Receptor Agonism

-

Mechanism: The histamine H3 receptor is a G-protein coupled receptor primarily located in the central nervous system.[12] It acts as a presynaptic autoreceptor, meaning its activation inhibits the synthesis and release of histamine.[12][13] It also functions as a heteroreceptor, modulating the release of other important neurotransmitters like dopamine, norepinephrine, and acetylcholine.[11][12]

-

Function: By mimicking the action of histamine at this receptor, H3 agonists decrease the release of histamine and other neurotransmitters.[12]

-

Therapeutic Potential: Due to their ability to modulate multiple neurotransmitter systems, H3 receptor agonists have been explored for various therapeutic applications.[12] Research suggests potential uses in treating conditions such as sleep disorders, cognitive disorders like Alzheimer's disease and ADHD, and psychiatric conditions such as schizophrenia.[11][12] H3 receptor agonists have also shown potential in the context of energy homeostasis, with studies indicating they can decrease appetite and body weight, suggesting a therapeutic role in obesity and diabetes.[13]

Caption: Simplified signaling pathway for H3 receptor agonism.

Conclusion and Future Directions

(R)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrochloride is a well-characterized, potent histamine H3 receptor agonist that serves as a valuable tool for neuropharmacological research. Its synthesis and analysis are based on established chemical principles. As a modulator of histamine and other key neurotransmitters, it holds promise as a lead compound for the development of novel therapies for a range of neurological, psychiatric, and metabolic disorders. Future research will likely focus on optimizing its pharmacokinetic properties and evaluating its efficacy and safety in advanced preclinical and clinical models.

References

- Yoshida, T., et al. (n.d.). Therapeutic potential of histamine H3 receptor agonist for the treatment of obesity and diabetes mellitus. PubMed.

- Patsnap Synapse. (2024, June 21). What are H3 receptor agonists and how do they work?.

- R&D Systems. (n.d.). Histamine H3 Receptor Agonists Products.

- Fox, G. B., et al. (n.d.). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. PMC.

- CymitQuimica. (n.d.). (R)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrochloride.

- PubChem. (n.d.). (R)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrochloride.

- ChemicalBook. (n.d.). 75614-89-0 CAS MSDS (HISTAMINE DIHYDROCHLORIDE R(-)-A-METHYL).

- Guidechem. (n.d.). histamine dihydrochloride r(-)-a-methyl 75614-89-0.

- National Analytical Corporation. (n.d.). Biochemical Reagents Manufacturer,Supplier,Exporter.

- Smolecule. (n.d.). 3-(1H-Imidazol-2-yl)propan-1-amine dihydrochloride.

- Kumar, M., et al. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules. Longdom Publishing.

- Singh, S. K., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 42.

- Belwal, C. K., & Patel, J. (2019). Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride: an intermediate for zoledronic acid. Asian Journal of Green Chemistry, 3(4), 483-491.

- Gujjarappa, R., et al. (2022). Overview on Biological Activities of Imidazole Derivatives. ResearchGate.

Sources

- 1. pharmacyjournal.net [pharmacyjournal.net]

- 2. longdom.org [longdom.org]

- 3. researchgate.net [researchgate.net]

- 4. (R)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrochloride [cymitquimica.com]

- 5. (R)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrochloride | C6H13Cl2N3 | CID 11957567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 75614-89-0 CAS MSDS (HISTAMINE DIHYDROCHLORIDE R(-)-A-METHYL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. Biochemical Reagents - Biochemical Reagents Manufacturer,Supplier,Exporter [nacchemical.com]

- 9. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride: an intermediate for zoledronic acid [ajgreenchem.com]

- 11. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What are H3 receptor agonists and how do they work? [synapse.patsnap.com]

- 13. Therapeutic potential of histamine H3 receptor agonist for the treatment of obesity and diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of (R)-α-Methylhistamine on Histamine Receptors

Abstract

(R)-α-methylhistamine is a critical pharmacological tool for the investigation of the histamine H3 and H4 receptors. As a potent and selective agonist for the presynaptic H3 autoreceptor, it has been instrumental in elucidating the role of this receptor in modulating neurotransmitter release. Furthermore, its significant activity at the H4 receptor, a key player in immunomodulation, underscores its complex pharmacology. This guide provides a comprehensive technical overview of the mechanism of action of (R)-α-methylhistamine, detailing its receptor binding profile, downstream signaling cascades, and the experimental methodologies used for its characterization. This document is intended for researchers, scientists, and drug development professionals engaged in histamine receptor research and related therapeutic areas.

Introduction: The Histamine Receptor Family and the Significance of (R)-α-Methylhistamine

Histamine, a fundamental biogenic amine, orchestrates a wide array of physiological and pathological processes by activating four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4.[1] Each receptor subtype exhibits a unique tissue distribution and couples to specific intracellular signaling pathways, resulting in a diverse range of cellular responses. While H1 and H2 receptors are well-known for their roles in allergic reactions and gastric acid secretion, respectively, the H3 and H4 receptors have emerged as important targets in neurobiology and immunology.

(R)-α-methylhistamine, a chiral derivative of histamine, has been a cornerstone in the pharmacological dissection of the H3 and H4 receptor subtypes. Its stereoselective interaction with these receptors, coupled with significantly reduced activity at H1 and H2 receptors, provides a valuable tool for targeted investigations.[2] This guide will delve into the nuanced molecular interactions and cellular consequences of (R)-α-methylhistamine binding to its primary targets, the H3 and H4 receptors, while also addressing its limited engagement with H1 and H2 receptors.

Receptor Binding Profile and Selectivity

The pharmacological utility of (R)-α-methylhistamine is rooted in its distinct binding affinity profile across the four histamine receptor subtypes. Methylation at the alpha-carbon of the ethylamine side chain of histamine drastically increases its potency at the H3 receptor, with this enhanced activity residing almost exclusively in the (R)-enantiomer.[2]

| Receptor Subtype | Binding Affinity (K D ) | Functional Potency (EC 50 ) | Notes |

| H1 Receptor | Very Low Affinity | Highly Reduced Activity | (R)-α-methylhistamine is a very weak agonist at the H1 receptor. |

| H2 Receptor | Very Low Affinity | Highly Reduced Activity | (R)-α-methylhistamine shows minimal agonistic activity at the H2 receptor. |

| H3 Receptor | 50.3 nM | - | A potent and high-affinity agonist.[3] |

| H4 Receptor | - | 66 nM | A potent agonist, with over 200-fold lower selectivity compared to the H3 receptor.[2][3] |

Mechanism of Action at Histamine H3 Receptor

The histamine H3 receptor primarily functions as a presynaptic autoreceptor on histaminergic neurons, regulating the synthesis and release of histamine. It also acts as a heteroreceptor on other neurons, modulating the release of various neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.

G Protein Coupling and Downstream Signaling

Upon binding of (R)-α-methylhistamine, the H3 receptor undergoes a conformational change, leading to the activation of its coupled heterotrimeric G protein, predominantly of the Gi/o family. This activation results in the dissociation of the Gα and Gβγ subunits, which then initiate downstream signaling events.

The primary signaling pathway involves the inhibition of adenylyl cyclase , leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP attenuates the activity of protein kinase A (PKA), thereby modulating the phosphorylation of various downstream targets involved in neurotransmitter release.

Mechanism of Action at Histamine H4 Receptor

The histamine H4 receptor is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, basophils, dendritic cells, and T cells. Its activation plays a crucial role in immune responses and inflammation.

G Protein Coupling and Downstream Signaling

Similar to the H3 receptor, the H4 receptor couples to Gi/o proteins.[1] The binding of (R)-α-methylhistamine to the H4 receptor triggers the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This modulation of cAMP signaling in immune cells can lead to various functional responses, including chemotaxis, cytokine and chemokine release, and changes in cell shape.[2]

Experimental Methodologies for Characterization

The elucidation of the mechanism of action of (R)-α-methylhistamine relies on a suite of in vitro and in vivo experimental techniques. The following are key assays used to characterize its interaction with histamine receptors.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki or KD) of a ligand for its receptor. It involves the use of a radiolabeled ligand that specifically binds to the receptor of interest.

Objective: To determine the binding affinity of (R)-α-methylhistamine for the histamine H3 receptor.

Principle: This is a competitive binding assay where unlabeled (R)-α-methylhistamine competes with a radiolabeled H3 receptor agonist, such as [3H]-Nα-methylhistamine, for binding to the receptor.

Step-by-Step Protocol:

-

Membrane Preparation:

-

Culture cells expressing the human H3 receptor (e.g., HEK293 or CHO cells).

-

Harvest the cells and homogenize them in an ice-cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup (96-well plate format):

-

To each well, add:

-

50 µL of assay buffer (for total binding) or a high concentration of an unlabeled H3 antagonist (e.g., 10 µM thioperamide) for non-specific binding.

-

50 µL of a serial dilution of unlabeled (R)-α-methylhistamine.

-

100 µL of the membrane preparation.

-

50 µL of [3H]-Nα-methylhistamine (at a concentration near its KD).

-

-

-

Incubation:

-

Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.

-

-

Termination and Filtration:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.

-

Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of (R)-α-methylhistamine to generate a competition curve.

-

Determine the IC50 value (the concentration of (R)-α-methylhistamine that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD) , where [L] is the concentration of the radioligand and KD is its dissociation constant.

-

Functional Assay: cAMP Measurement

Functional assays are crucial for determining the potency (EC50) and efficacy of a ligand. For Gi/o-coupled receptors like H3 and H4, a common functional assay measures the inhibition of adenylyl cyclase activity, which is reflected in a decrease in intracellular cAMP levels.

Objective: To determine the functional potency of (R)-α-methylhistamine at the histamine H4 receptor.

Principle: This assay measures the ability of (R)-α-methylhistamine to inhibit the forskolin-stimulated accumulation of cAMP in cells expressing the H4 receptor. Forskolin is a direct activator of adenylyl cyclase.

Step-by-Step Protocol:

-

Cell Culture and Plating:

-

Culture cells expressing the human H4 receptor in a suitable multi-well plate (e.g., 96-well).

-

Allow the cells to reach an appropriate confluency.

-

-

Pre-treatment:

-

Wash the cells with a serum-free medium or buffer.

-

Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

-

Agonist Stimulation:

-

Add varying concentrations of (R)-α-methylhistamine to the wells.

-

Simultaneously or shortly after, add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase.

-

Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

-

Cell Lysis and cAMP Quantification:

-

Lyse the cells to release the intracellular cAMP.

-

Quantify the cAMP levels using a commercially available kit, such as:

-

Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay based on fluorescence resonance energy transfer.

-

Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay using an antibody specific for cAMP.

-

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): A bead-based assay that measures the competition between cellular cAMP and a biotinylated cAMP probe.

-

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Convert the raw assay signals to cAMP concentrations using the standard curve.

-

Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the concentration of (R)-α-methylhistamine.

-

Determine the EC50 value from the resulting dose-response curve, which represents the concentration of (R)-α-methylhistamine that produces 50% of its maximal inhibitory effect.

-

Stereoselective Synthesis of (R)-α-Methylhistamine

The stereochemistry of (R)-α-methylhistamine is crucial for its selective activity. The synthesis of the pure (R)-enantiomer typically involves a stereoselective approach. While specific proprietary synthetic routes may vary, a general strategy often involves the use of a chiral auxiliary or a stereoselective reduction of a prochiral ketone.

A plausible synthetic route can be adapted from the synthesis of related chiral α-methylated histamine derivatives.[4] One common approach involves the following key steps:

-

Starting Material: The synthesis often begins with a protected L-histidine derivative, which provides the necessary imidazole moiety and the chiral center.

-

Functional Group Transformations: The carboxylic acid of L-histidine is typically converted to a ketone.

-

Stereoselective Reduction: The key step is the stereoselective reduction of the ketone to a secondary alcohol, which sets the desired (R)-configuration at the α-carbon. This can be achieved using chiral reducing agents.

-

Introduction of the Amino Group: The hydroxyl group is then converted to an amino group, often via a mesylate or tosylate intermediate followed by displacement with an amine source (e.g., azide followed by reduction).

-

Deprotection: Finally, any protecting groups on the imidazole ring and the amino group are removed to yield (R)-α-methylhistamine.

The absolute configuration of the final product is confirmed using techniques such as X-ray crystallography of a suitable salt.[4]

Conclusion and Future Directions

(R)-α-methylhistamine remains an indispensable pharmacological tool for probing the function of histamine H3 and H4 receptors. Its high potency and selectivity for the H3 receptor have been pivotal in defining its role as a key regulator of neurotransmission in the central nervous system. Its concurrent agonism at the H4 receptor highlights the intricate interplay of histamine signaling in the immune system.

The detailed understanding of its mechanism of action, facilitated by the experimental approaches outlined in this guide, continues to drive the development of novel therapeutic agents targeting the H3 and H4 receptors for a range of disorders, including neurological conditions, inflammatory diseases, and allergies. Future research will likely focus on developing ligands with even greater subtype selectivity and exploring the potential for biased agonism at these receptors to fine-tune therapeutic outcomes.

References

-

Lipp, R., Arrang, J. M., Garbarg, M., et al. (1992). Synthesis, absolute configuration, stereoselectivity, and receptor selectivity of (alpha R, beta S)-alpha,beta-dimethylhistamine, a novel high potent histamine H3 receptor agonist. Journal of Medicinal Chemistry, 35(23), 4434-4441. [Link]

- Thakkar, M. M. (2011). Histamine in the regulation of wakefulness. Sleep Medicine Reviews, 15(1), 65-74.

- Schmutzler, W., Delmich, K., Eichelberg, D., et al. (1990). The influence of H1-, H2- and H3-receptors on the spontaneous and ConA induced histamine release from human adenoidal mast cells. International Archives of Allergy and Applied Immunology, 92(4), 349-353.

- McLeod, R. L., Gertner, S. B., & Hey, J. A. (1994). Cardiovascular effects of R-alpha-methylhistamine, a selective histamine H3 receptor agonist, in rats: lack of involvement of histamine H3 receptors. European Journal of Pharmacology, 251(1), 43-51.

- Simons, F. E. R., & Simons, K. J. (2011). Histamine and H1-antihistamines: Celebrating a century of progress. Journal of Allergy and Clinical Immunology, 128(6), 1139-1150.e4.

- Baker, J. G. (2008). A study of antagonist affinities for the human histamine H2 receptor. British Journal of Pharmacology, 153(6), 1208-1219.

- Lim, H. D., Smits, R. A., Bakker, R. A., et al. (2005). Evaluation of histamine H1-, H2-, and H3-receptor ligands at the human histamine H4 receptor: identification of 4-methylhistamine as the first potent and selective H4 receptor agonist. Journal of Pharmacology and Experimental Therapeutics, 314(3), 1310-1321.

-

Thangam, E. B., Jemima, E. A., Singh, H., et al. (2018). The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets. Frontiers in Immunology, 9, 1873. [Link]

- Stark, H., Schlicker, E., Schunack, W. (1996). H3-receptor antagonists: synthesis and structure-activity relationships of para- and meta-substituted 4(5)-phenyl-2-[[2-[4(5)-imidazolyl]ethyl]thio]imidazoles. Journal of Medicinal Chemistry, 39(6), 1220-1226.

- Yar, M., Shahzadi, L., & Farooq, U. (2019). Influence of the Novel Histamine H3 Receptor Antagonist/Inverse Agonist M39 on Gastroprotection and PGE2 Production Induced by (R)-Alpha-Methylhistamine in C57BL/6 Mice. Molecules, 24(18), 3326.

- Sharif, N. A., Xu, S. X., Yanni, J. M. (1994). Emedastine: a potent, high affinity histamine H1-receptor-selective antagonist for ocular use: receptor binding and second messenger studies. Journal of Ocular Pharmacology, 10(4), 653-664.

- Barker, L. A., & Hough, L. B. (1983). Selectivity of 4-methylhistamine at H1- and H2-receptors in the guinea-pig isolated ileum. British Journal of Pharmacology, 80(1), 65-71.

- Schiemann, J., et al. (2004). Synthesis, X-ray crystallography, and pharmacokinetics of novel azomethine prodrugs of (R)-alpha-methylhistamine: highly potent and selective histamine H3 receptor agonists. Journal of Medicinal Chemistry, 47(11), 2899-2911.

- Atta-ur-Rahman, & Choudhary, M. I. (1991). A HIGHLY STEREOSELECTIVE SYNTHESIS OF (f)-NORMALINDINE. Heterocycles, 32(6), 1143.

Sources

- 1. The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. resources.tocris.com [resources.tocris.com]

- 3. Cardiovascular effects of R-alpha-methylhistamine, a selective histamine H3 receptor agonist, in rats: lack of involvement of histamine H3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, absolute configuration, stereoselectivity, and receptor selectivity of (alpha R, beta S)-alpha,beta-dimethylhistamine, a novel high potent histamine H3 receptor agonist [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Synthesis of Imidazole-Based Pharmaceutical Intermediates

Abstract

The imidazole nucleus, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its unique structural and electronic properties facilitate a wide array of biological activities, making it a "privileged scaffold" in drug discovery.[3] This guide provides an in-depth exploration of the discovery and synthesis of imidazole-based pharmaceutical intermediates, intended for researchers, scientists, and professionals in drug development. We will delve into the historical context, key synthetic methodologies with detailed mechanistic insights, and practical, field-proven protocols. The causality behind experimental choices is emphasized, ensuring a robust and validated understanding of the synthesis of these critical pharmaceutical building blocks.

The Imidazole Scaffold: A Privileged Structure in Medicinal Chemistry

First synthesized by Heinrich Debus in 1858, the imidazole ring is a fundamental component of numerous biologically active molecules.[1][4] It is found in essential natural compounds like the amino acid histidine, histamine, and purines, which form the basis of DNA.[1][2] The amphoteric nature of the imidazole ring, allowing it to act as both a weak acid and a weak base, is a key feature of its chemical reactivity.[5][6] This, combined with its ability to engage in hydrogen bonding and coordinate with metal ions, underpins its diverse pharmacological activities.[7]

The therapeutic applications of imidazole-containing drugs are vast, spanning antifungal agents (e.g., ketoconazole), antibiotics (e.g., metronidazole), anticancer therapies, and antihypertensive medications.[1][5] The versatility of the imidazole core allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[8][9]

Foundational Synthetic Methodologies for the Imidazole Core

The construction of the imidazole ring can be achieved through various synthetic routes, each with its own set of advantages and limitations. The choice of a particular method is often dictated by the desired substitution pattern, scalability, and the availability of starting materials.

The Debus-Radziszewski Imidazole Synthesis

This classical multi-component reaction, first reported by Debus and later refined by Radziszewski, remains a commercially significant method for producing a variety of imidazoles.[10][11] The synthesis involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine.[10]

Reaction Scheme:

Caption: The Debus-Radziszewski imidazole synthesis.

Causality and Mechanistic Insights: The reaction is thought to proceed in two main stages.[10] First, the dicarbonyl compound condenses with two equivalents of ammonia to form a diimine intermediate. This is followed by the condensation of the diimine with the aldehyde to yield the imidazole ring.[10] While the precise mechanism is not fully elucidated, this pathway provides a rational framework for understanding the reaction.[10] A key advantage of this method is its convergent nature, allowing for the rapid assembly of substituted imidazoles from simple precursors. However, a notable drawback can be the formation of side products, leading to lower yields in some cases.[12]

The Marckwald Synthesis

The Marckwald synthesis is a powerful method for preparing 2-mercaptoimidazoles, which can then be readily converted to other imidazole derivatives.[5] This route involves the reaction of an α-aminoketone or α-aminoaldehyde with a cyanate, isothiocyanate, or thiocyanate.[5][13]

Reaction Scheme:

Caption: The Marckwald synthesis of imidazoles.

Causality and Mechanistic Insights: The reaction proceeds through the initial formation of a thiourea intermediate, which then undergoes intramolecular cyclization to form an imidazoline-2-thione.[5] Subsequent desulfurization, often accomplished with reagents like Raney nickel or hydrogen peroxide, yields the corresponding imidazole.[13] The Marckwald synthesis is particularly valuable for accessing imidazoles with specific substitution patterns that may be difficult to obtain through other methods. The availability of the starting α-amino carbonyl compounds can sometimes be a limiting factor.[13]

The van Leusen Imidazole Synthesis

The van Leusen reaction offers a versatile route to imidazoles through the [3+2] cycloaddition of an aldimine with tosylmethyl isocyanide (TosMIC).[14] This method is highly regarded for its operational simplicity and the ability to generate a wide range of substituted imidazoles.[14]

Reaction Scheme:

Caption: The van Leusen imidazole synthesis.

Causality and Mechanistic Insights: The reaction is initiated by the deprotonation of TosMIC by a base, generating a nucleophilic species that attacks the aldimine. Subsequent cyclization and elimination of the tosyl group lead to the formation of the imidazole ring.[14] A significant advantage of the van Leusen synthesis is its tolerance of a broad range of functional groups on both the aldimine and TosMIC components.[14]

Modern Synthetic Approaches: The Rise of Catalysis

In recent years, the development of catalytic methods has revolutionized the synthesis of imidazole derivatives, offering improved efficiency, selectivity, and sustainability.

Metal-Catalyzed Synthesis

Transition metal catalysts, particularly those based on copper, palladium, and nickel, have been extensively employed in the synthesis of imidazoles.[15] These catalysts can facilitate a variety of transformations, including C-H activation and cross-coupling reactions, to construct and functionalize the imidazole ring.[15][16]

Key Advantages of Metal Catalysis:

-

High Efficiency and Selectivity: Catalytic cycles can lead to high product yields with excellent control over regioselectivity.

-

Milder Reaction Conditions: Many metal-catalyzed reactions can be performed under milder conditions compared to classical methods.[16]

-

Functional Group Tolerance: Modern catalytic systems often exhibit high tolerance for a wide range of functional groups.

Table 1: Comparison of Metal Catalysts in Imidazole Synthesis

| Catalyst System | Reaction Type | Advantages | Challenges |

| Copper-based | C-H Functionalization, Diamination | Low cost, environmentally benign | Can require high catalyst loading |

| Palladium-based | Cross-coupling, C-H Arylation | High efficiency, broad substrate scope | High cost, potential for product contamination |

| Nickel-based | C-H Arylation | Cost-effective alternative to palladium | Can be sensitive to air and moisture |

Organocatalysis and Green Chemistry Approaches

The use of small organic molecules as catalysts (organocatalysis) has emerged as a sustainable alternative to metal-based systems.[17] Additionally, methodologies employing microwave irradiation and solvent-free conditions are gaining prominence for their ability to reduce reaction times and environmental impact.[12][18] The use of magnetic nanoparticles as recoverable catalysts further enhances the green credentials of imidazole synthesis.[19]

Experimental Protocols: A Practical Guide

The following protocols are provided as illustrative examples of the synthesis of imidazole intermediates. Researchers should always adhere to standard laboratory safety procedures.

Protocol for Debus-Radziszewski Synthesis of 2,4,5-Triphenylimidazole

Materials:

-

Benzil (1,2-diphenylethane-1,2-dione)

-

Benzaldehyde

-

Ammonium acetate

-

Glacial acetic acid

Procedure:

-

In a round-bottom flask, combine benzil (1.0 eq), benzaldehyde (1.0 eq), and ammonium acetate (2.0 eq) in glacial acetic acid.

-

Heat the mixture to reflux with stirring for 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Collect the precipitated product by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2,4,5-triphenylimidazole.

Protocol for Marckwald Synthesis of a Fused Imidazole-2-thione

Materials:

-

α-Aminoketone

-

Potassium thiocyanate (KSCN)

-

Water

Procedure:

-

Dissolve the α-aminoketone (1.0 eq) in water.[13]

-

Add potassium thiocyanate (3.0 eq) to the solution.[13]

-

Heat the reaction mixture at 90°C for 16 hours.[13]

-

Cool the mixture to room temperature and collect the precipitated product by filtration.[13]

-

Wash the filter cake with cold water and dry under reduced pressure to yield the imidazole-2-thione.[13]

Conclusion and Future Perspectives

The imidazole scaffold continues to be a rich source of innovation in pharmaceutical research. While classical synthetic methods remain relevant, the future of imidazole synthesis lies in the development of more efficient, selective, and sustainable catalytic approaches. The exploration of novel reaction pathways and the application of green chemistry principles will undoubtedly lead to the discovery of new imidazole-based drug candidates with improved therapeutic profiles.[2]

References

-

Debus–Radziszewski imidazole synthesis - Wikipedia. (n.d.). Retrieved from [Link]

-

Choudhary, A. (2022). Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. Retrieved from [Link]

- Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. (2019). Journal of Advanced Research in Dynamical and Control Systems.

-

Wang, L., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules. Retrieved from [Link]

-

How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. (2025). A-Z Chemistry. Retrieved from [Link]

-

Venkatesh, P. (2018). Imidazole - Synthesis of Imidazole - Reactions of Imidazole - Medicinal uses of Imidazole. Slideshare. Retrieved from [Link]

-

Imidazole derivatives synthesis: exploring different methods. (2023). Taylor & Francis Online. Retrieved from [Link]

-

Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. (2022). Slideshare. Retrieved from [Link]

-

Deka, S. (n.d.). Debus-Radziszewski Imidazole Synthesis. Scribd. Retrieved from [Link]

-

Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2023). IntechOpen. Retrieved from [Link]

-

Marckwald approach to fused imidazoles. (n.d.). ResearchGate. Retrieved from [Link]

-

Al-Amiery, A. A., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Pharmaceuticals. Retrieved from [Link]

-

de Oliveira, C. S., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. Retrieved from [Link]

-

Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. (2024). MDPI. Retrieved from [Link]

-

Synthesis of Fused sp3‐Enriched Imidazoles. (2024). National Institutes of Health. Retrieved from [Link]

- Siddarh, H. S., et al. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction.

- Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. (2022). GSC Biological and Pharmaceutical Sciences.

-

Imidazole derivatives: Impact and prospects in antiviral drug discovery. (2022). National Institutes of Health. Retrieved from [Link]

- Imidazole-based drugs and drug discovery: Present and future perspectives. (2022).

-

A concise synthesis of highly substituted imidazoles via copper-mediated oxidative C–H functionalization. (2016). National Institutes of Health. Retrieved from [Link]

- Synthesis of Imidazoles. (n.d.). Baran Lab, Scripps Research.

-

Imidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2023). National Institutes of Health. Retrieved from [Link]

-

Imidazole - Wikipedia. (n.d.). Retrieved from [Link]

-

Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. (2023). MDPI. Retrieved from [Link]

-

Active pharmaceutical ingredients (APIs) based on imidazole or indolyl-derived imidazole scaffolds. (n.d.). ResearchGate. Retrieved from [Link]

- Magnetic catalyst marvels: a sustainable approach to highly substituted imidazole synthesis. (2025). De Gruyter.

-

Active pharmaceutical ingredients (APIs) based on imidazole (top) and azaheterocyclic sulfenylated derivatives (bottom). (n.d.). ResearchGate. Retrieved from [Link]

- Imidazole. (n.d.). CUTM Courseware.

-

Markwald reaction for the synthesis of imidazole. (n.d.). ResearchGate. Retrieved from [Link]

- Study of the Reaction of Hydroxybenzoyl Chlorides and Their Derivatives with Imidazole. (2019).

-

Active pharmaceutical ingredients (APIs) and approved drugs based on the imidazole structural motif. (n.d.). ResearchGate. Retrieved from [Link]

-

Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (2017). Beilstein Journals. Retrieved from [Link]

-

Imidazoles Syntheses, reactions and uses. (2021). YouTube. Retrieved from [Link]

- Chemistry Schotten Baumann Reaction. (n.d.).

-

Schotten Baumann Reaction. (2019). BYJU'S. Retrieved from [Link]

- Transition metal-catalyzed C–H arylation of imidazoles and benzimidazoles. (2017).

-

Imidazole (CAS No: 288-32-4) API Intermediate Manufacturers. (n.d.). Apicule. Retrieved from [Link]

-

Schotten–Baumann reaction - Wikipedia. (n.d.). Retrieved from [Link]

- Schotten-Baumann Reaction. (2021). J&K Scientific LLC.

- Highly efficient and metal-free synthesis of tri- and tetrasubstituted imidazole catalyzed by 3-picolinic acid. (2020). Arabian Journal of Chemistry.

-

Imidazole-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]

Sources

- 1. chemijournal.com [chemijournal.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

- 6. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications [unibrom.com]

- 9. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 11. scribd.com [scribd.com]

- 12. ijprajournal.com [ijprajournal.com]

- 13. Synthesis of Fused sp3‐Enriched Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. A concise synthesis of highly substituted imidazoles via copper-mediated oxidative C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Highly efficient and metal-free synthesis of tri- and tetrasubstituted imidazole catalyzed by 3-picolinic acid - Arabian Journal of Chemistry [arabjchem.org]

- 18. tandfonline.com [tandfonline.com]

- 19. Magnetic catalyst marvels: a sustainable approach to highly substituted imidazole synthesis - Nanoscale Advances (RSC Publishing) DOI:10.1039/D5NA00368G [pubs.rsc.org]

Spectroscopic Profile of (R)-alpha-methylhistamine: A Technical Guide for Researchers

Introduction

(R)-alpha-methylhistamine is a potent and selective agonist for the histamine H3 receptor, a key player in the modulation of neurotransmitter release in the central nervous system.[1][2] Its unique pharmacological profile makes it a valuable tool in neuroscience research and a potential lead compound in drug development for various neurological and inflammatory disorders. A thorough understanding of its molecular structure is paramount for these applications, and spectroscopic techniques provide the necessary analytical depth.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the carbon-hydrogen framework and the connectivity of the molecule.

A. ¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule.

Based on the structure of (R)-alpha-methylhistamine, we can predict the following proton signals. The chemical shifts are estimated based on typical values for similar functional groups and may vary depending on the solvent and salt form (dihydrochloride or dihydrobromide).

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-2 (imidazole ring) | ~8.7 | Singlet (s) | 1H |

| H-4 (imidazole ring) | ~7.4 | Singlet (s) | 1H |

| α-CH | ~3.8 - 4.2 | Multiplet (m) | 1H |

| β-CH₂ | ~3.2 - 3.5 | Multiplet (m) | 2H |

| α-CH₃ | ~1.5 | Doublet (d) | 3H |

| NH₂ | Variable | Broad Singlet (br s) | 2H |

| Imidazole NH | Variable | Broad Singlet (br s) | 1H |

Causality Behind Predictions: The aromatic protons on the imidazole ring (H-2 and H-4) are expected to appear at high chemical shifts (downfield) due to the deshielding effect of the aromatic ring current. The methine proton (α-CH) is adjacent to a chiral center and an amino group, leading to a complex splitting pattern (multiplet) and a downfield shift. The methylene protons (β-CH₂) are diastereotopic due to the adjacent chiral center and will likely appear as a complex multiplet. The methyl protons (α-CH₃) will be a doublet due to coupling with the adjacent methine proton. The amine and imidazole N-H protons are exchangeable and their chemical shifts are highly dependent on solvent and concentration, typically appearing as broad signals.

A standardized protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural elucidation.

-

Sample Preparation: Dissolve approximately 5-10 mg of (R)-alpha-methylhistamine dihydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, MeOD-d₄). D₂O is a good choice due to the solubility of the hydrochloride salt.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the signals to determine the relative number of protons.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase the spectrum to obtain pure absorption signals.

-

Reference the spectrum to an internal standard (e.g., DSS or TSP in D₂O).

-

Caption: Workflow for FT-IR Spectroscopy.

III. Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Predicted Mass Spectrum of (R)-alpha-methylhistamine

The molecular formula of (R)-alpha-methylhistamine is C₆H₁₁N₃, with a monoisotopic mass of 125.0953 g/mol .

-

Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, a molecular ion peak would be expected at m/z = 125.

-

Protonated Molecule ([M+H]⁺): In softer ionization techniques like electrospray ionization (ESI), the base peak would likely be the protonated molecule at m/z = 126.

The most likely fragmentation pathway involves the cleavage of the C-C bond alpha to the amino group (α-cleavage), which is a common fragmentation for amines.

-

Major Fragment: Cleavage of the bond between the α-carbon and β-carbon would result in the formation of a stable iminium ion. The primary fragment would be [CH(NH₂)(CH₃)]⁺ with an m/z of 44, and a larger fragment corresponding to the imidazole-containing portion at m/z = 81. Another likely fragmentation is the loss of the methyl group, leading to a fragment at m/z = 110. A prominent peak is often observed at m/z 95, corresponding to the methyl-imidazole cation, which is a very stable fragment.

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatograph (LC-MS).

-

Ionization: Utilize an appropriate ionization technique. ESI is well-suited for polar molecules like (R)-alpha-methylhistamine.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion.

Sources

- 1. R-(-)-alpha-methylhistamine, a histamine H3 receptor agonist, induces endothelium-dependent vasodilation in rat mesenteric resistance arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azomethine prodrugs of (R)-alpha-methylhistamine, a highly potent and selective histamine H3-receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of (R)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrochloride

This guide provides a comprehensive technical overview of the critical physicochemical properties of (R)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrochloride, a molecule of interest in pharmaceutical development. The focus is on delivering a deep understanding of its solubility and stability profiles, underpinned by robust experimental design and data interpretation. This document is intended for researchers, scientists, and drug development professionals.

Introduction and Molecular Overview

(R)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrochloride is a small molecule characterized by the presence of an imidazole ring and a primary amine, formulated as a dihydrochloride salt.[1] The molecular formula is C6H13Cl2N3 with a molecular weight of approximately 198.09 g/mol .[1] The dihydrochloride salt form is often selected for amine-containing active pharmaceutical ingredients (APIs) to enhance stability and aqueous solubility, which are critical for predictable biopharmaceutical performance.[2] Salt formation protonates the amine groups, creating a more stable ammonium ion and generally improving the compound's crystallinity and handling properties.[2]

Table 1: Key Physicochemical Properties of (R)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrochloride

| Property | Value | Source |

| Molecular Formula | C6H13Cl2N3 | PubChem CID: 11957567[1] |

| Molecular Weight | 198.09 g/mol | PubChem CID: 11957567[1] |

| IUPAC Name | (2R)-1-(1H-imidazol-5-yl)propan-2-amine;dihydrochloride | PubChem CID: 11957567[1] |

| Physical Description | Expected to be a solid powder. | General knowledge of hydrochloride salts.[2] |

Equilibrium Solubility Assessment

The aqueous solubility of an API is a critical determinant of its oral bioavailability. For ionizable compounds such as (R)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrochloride, solubility is highly dependent on the pH of the medium. A comprehensive pH-solubility profile is therefore essential.

The experimental design for determining equilibrium solubility must adhere to guidelines that ensure the data is relevant to in vivo conditions. The World Health Organization (WHO) and other regulatory bodies recommend determining the pH-solubility profile over a physiologically relevant range, typically pH 1.2 to 6.8, at a constant temperature of 37 ± 1 °C.[3] The selection of buffers is also critical; standard buffers such as 0.1 N HCl (for pH 1.2), acetate buffer (for pH 4.5), and phosphate buffer (for pH 6.8) are recommended to mimic the gastrointestinal environment.[3]

The "shake-flask" method is the gold standard for equilibrium solubility determination. It involves suspending an excess of the solid API in the test medium and agitating it until equilibrium is reached. This ensures that the measured concentration represents the true thermodynamic solubility at that specific condition.

-

Preparation of Buffers: Prepare buffers at pH 1.2 (0.1 N HCl), pH 4.5 (Acetate buffer), and pH 6.8 (Phosphate buffer) as per standard pharmacopeial procedures.

-

Sample Preparation: Add an excess amount of (R)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrochloride to vials containing a known volume of each buffer. The excess solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a shaking incubator set to 37 ± 1 °C and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: After equilibration, allow the samples to stand to let undissolved solids settle. Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.45 µm PVDF) to remove any particulate matter.

-

Quantification: Analyze the concentration of the dissolved API in the filtrate using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[4][5][6]

Caption: Workflow for Equilibrium Solubility Determination.

The solubility data will be used to construct a pH-solubility profile. The lowest measured solubility across the pH range of 1.2 to 6.8 is used to classify the compound according to the Biopharmaceutics Classification System (BCS).[3] An API is considered "highly soluble" if the highest single therapeutic dose is soluble in 250 mL or less of aqueous media over this pH range.[3]

Table 2: Hypothetical pH-Solubility Data

| pH | Mean Solubility (mg/mL) | Standard Deviation | Dose/Solubility Volume (mL) |

| 1.2 | > 50 | N/A | < 5 |

| 4.5 | 25.8 | 1.2 | 9.7 |

| 6.8 | 15.3 | 0.8 | 16.3 |

| Assuming a hypothetical highest dose of 250 mg. |

Based on this hypothetical data, the lowest solubility is observed at pH 6.8. The dose/solubility volume at this pH is less than 250 mL, which would classify (R)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrochloride as a highly soluble compound.

Stability Assessment

Evaluating the chemical stability of a drug substance is a mandatory requirement in drug development, governed by the International Council for Harmonisation (ICH) guidelines.[7][8][9] The goal is to understand how the quality of the API varies over time under the influence of environmental factors such as temperature, humidity, and light.